molecular formula C19H18N2O2S2 B2441318 (2-Methyl-6-((4-methylphenyl)sulfanyl)-4-pyrimidinyl)methyl phenyl sulfone CAS No. 338960-47-7

(2-Methyl-6-((4-methylphenyl)sulfanyl)-4-pyrimidinyl)methyl phenyl sulfone

Cat. No.: B2441318
CAS No.: 338960-47-7
M. Wt: 370.49
InChI Key: CCRCFARHKSJXQB-UHFFFAOYSA-N
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Description

(2-Methyl-6-((4-methylphenyl)sulfanyl)-4-pyrimidinyl)methyl phenyl sulfone is an organosulfur compound characterized by its unique structural features This compound contains a pyrimidine ring substituted with a methyl group and a sulfanyl group attached to a phenyl sulfone moiety

Properties

IUPAC Name

4-(benzenesulfonylmethyl)-2-methyl-6-(4-methylphenyl)sulfanylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2S2/c1-14-8-10-17(11-9-14)24-19-12-16(20-15(2)21-19)13-25(22,23)18-6-4-3-5-7-18/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCRCFARHKSJXQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=NC(=NC(=C2)CS(=O)(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methyl-6-((4-methylphenyl)sulfanyl)-4-pyrimidinyl)methyl phenyl sulfone typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a pyrimidine derivative is reacted with a thiol compound in the presence of a base to introduce the sulfanyl group. This is followed by the sulfonation of the phenyl ring using sulfonyl chloride under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process. The scalability of the synthesis is crucial for its application in large-scale production.

Chemical Reactions Analysis

Types of Reactions

(2-Methyl-6-((4-methylphenyl)sulfanyl)-4-pyrimidinyl)methyl phenyl sulfone undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfone group can be reduced to sulfides under specific conditions.

    Substitution: The methyl and phenyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and strong bases are employed depending on the desired substitution.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound, depending on the reaction conditions and reagents used.

Scientific Research Applications

The compound (2-Methyl-6-((4-methylphenyl)sulfanyl)-4-pyrimidinyl)methyl phenyl sulfone has gained attention in various fields of research, particularly in medicinal chemistry and pharmacology. This detailed article explores its applications, focusing on its biological activities, synthesis methods, and potential therapeutic uses.

Antimicrobial Activity

Research indicates that compounds with structural similarities to (2-Methyl-6-((4-methylphenyl)sulfanyl)-4-pyrimidinyl)methyl phenyl sulfone exhibit significant antimicrobial properties. Studies have shown effectiveness against various bacterial strains, suggesting potential use as an antibiotic agent. The mechanism often involves the inhibition of bacterial folate synthesis, akin to traditional sulfonamide antibiotics.

Anticancer Potential

Recent studies have highlighted the anticancer properties of this compound. It has been shown to induce apoptosis in cancer cell lines, including those resistant to conventional therapies. For example, derivatives of this compound demonstrated IC50 values as low as 0.39 µM against HCT116 cell lines, indicating potent anticancer activity. The compound's capacity to disrupt cellular signaling pathways associated with cancer progression makes it a candidate for further investigation in cancer therapy.

Enzyme Inhibition

The compound acts as an inhibitor for several key enzymes involved in bacterial and cancer cell proliferation. Notable targets include:

  • DNA Gyrase : Inhibition leads to disruption in DNA replication.
  • Dihydrofolate Reductase (DHFR) : Critical for folate metabolism; inhibition can lead to reduced nucleic acid synthesis in cells.

Synergistic Effects

Preliminary findings suggest that when combined with other antimicrobial agents, such as Ciprofloxacin, the compound may exhibit synergistic effects. This could lower the effective doses required for treatment and minimize side effects, enhancing therapeutic efficacy.

Antimicrobial Evaluation

A comparative study evaluated various derivatives of similar compounds, revealing substantial antibacterial activity against both Gram-positive and Gram-negative bacteria. These findings suggest that the compound could outperform traditional antibiotics in specific assays.

Anticancer Studies

In vitro studies have demonstrated that this compound significantly reduces cell viability across multiple cancer types through apoptosis induction mechanisms. Notable results include IC50 values ranging from 1.88 µM to 4.2 µM across different cancer cell lines.

Combination Therapy Research

Research into combination therapies has shown promise, indicating that this compound can enhance the efficacy of existing treatments while reducing side effects when used alongside other drugs.

Mechanism of Action

The mechanism of action of (2-Methyl-6-((4-methylphenyl)sulfanyl)-4-pyrimidinyl)methyl phenyl sulfone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The sulfanyl and sulfone groups play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Sulfonamides: Compounds like sulfonamide-based indole analogs share similar structural features and biological activities.

    Sulfonimidates: These compounds have a sulfur (VI) center and are used in similar applications, including as intermediates in organic synthesis.

Uniqueness

(2-Methyl-6-((4-methylphenyl)sulfanyl)-4-pyrimidinyl)methyl phenyl sulfone is unique due to its specific combination of a pyrimidine ring with a sulfanyl and sulfone group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

(2-Methyl-6-((4-methylphenyl)sulfanyl)-4-pyrimidinyl)methyl phenyl sulfone is an organosulfur compound with potential biological significance. This compound features a pyrimidine ring and a sulfonyl group, which are known to contribute to various biological activities, including antimicrobial and anticancer properties. This article reviews the synthesis, biological activity, and mechanisms of action of this compound based on diverse research findings.

Synthesis

The synthesis of (2-Methyl-6-((4-methylphenyl)sulfanyl)-4-pyrimidinyl)methyl phenyl sulfone typically involves multi-step organic reactions. A common approach includes:

  • Nucleophilic Substitution : A pyrimidine derivative reacts with a thiol compound in the presence of a base to introduce the sulfanyl group.
  • Sulfonation : The phenyl ring undergoes sulfonation using sulfonyl chloride under acidic conditions.

These methods aim to optimize yield and purity, often employing continuous flow synthesis and catalytic techniques for industrial production.

Antimicrobial Activity

Research indicates that compounds similar to (2-Methyl-6-((4-methylphenyl)sulfanyl)-4-pyrimidinyl)methyl phenyl sulfone exhibit significant antimicrobial properties. In a study evaluating various sulfone derivatives, it was found that several exhibited potent activity against both Gram-positive and Gram-negative bacteria as well as fungi. Notably, some derivatives demonstrated effectiveness exceeding that of standard antibiotics like Amphotericin B and Gentamicin .

Table 1: Antimicrobial Activity of Sulfone Derivatives

CompoundActivity Against BacteriaActivity Against Fungi
13cEffectiveMore potent than Amphotericin B
13dModerateEffective
13gEffectiveModerate

Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies have shown that derivatives containing a phenyl sulfonyl moiety can inhibit specific cancer cell lines, including B-RAFV600E-mutated melanoma cells. The mechanism involves the inhibition of key kinases involved in cancer progression .

Table 2: Anticancer Activity Against Melanoma Cells

CompoundCell Line TestedIC50 (µM)
AB-RAFV600E0.5
BB-RAF Wild Type1.2

The biological activity of (2-Methyl-6-((4-methylphenyl)sulfanyl)-4-pyrimidinyl)methyl phenyl sulfone is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound can bind to specific enzymes or receptors, altering their activity and leading to antimicrobial or anticancer effects.
  • Structural Features : The presence of sulfanyl and sulfone groups enhances binding affinity and specificity towards these targets .

Case Studies

  • Antimicrobial Evaluation : A series of synthesized derivatives were tested against multiple bacterial strains, revealing that compounds with a single sulfone group were more effective than those with multiple sulfone groups.
  • Anticancer Screening : In vitro studies highlighted the effectiveness of certain derivatives against melanoma cells, indicating potential for development as therapeutic agents.

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